4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
CAS No.: 137396-01-1
Cat. No.: VC21286644
Molecular Formula: C14H13BrO4S
Molecular Weight: 357.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137396-01-1 |
|---|---|
| Molecular Formula | C14H13BrO4S |
| Molecular Weight | 357.22 g/mol |
| IUPAC Name | (4-bromo-3-methoxyphenyl) 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3 |
| Standard InChI Key | LIIDHYIODBKDJM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC |
Introduction
4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H13BrO4S and a molecular weight of 357.22 g/mol. It is primarily used in synthetic chemistry as a precursor for developing novel molecules and compounds. This article will delve into its synthesis, chemical properties, applications, and research findings.
Synthesis of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
The synthesis of this compound typically involves the reaction of 4-bromo-3-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Table
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Substitution | Nucleophiles (amines, thiols, alkoxides) | Suitable catalysts | Corresponding derivatives |
| Oxidation | KMnO4 | Controlled conditions | Sulfonic acids |
| Reduction | NaBH4 | Controlled conditions | Reduced derivatives |
Applications in Scientific Research
This compound has several applications in scientific research:
-
Photodynamic Therapy (PDT): It is used to synthesize photosensitizers with high singlet oxygen quantum yield, which are promising for cancer treatment.
-
Supramolecular Chemistry: It plays a role in supramolecular chemistry, involving noncovalent interactions like hydrogen bonds and π-π interactions.
-
Synthetic Chemistry: It serves as an intermediate or final product in chemical reactions.
Biological Activity
4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate exhibits potential biological activities, particularly in anticancer research. It has shown activity against cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia). The compound also interacts with estrogen receptors, demonstrating antagonist activity against estrogen-induced proliferation.
Anticancer Activity Table
| Cell Line | IC50 Value |
|---|---|
| A549 | 2.18 µM |
| K562 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume